molecular formula C10H12BrFO2 B14772941 (5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol

(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol

Katalognummer: B14772941
Molekulargewicht: 263.10 g/mol
InChI-Schlüssel: CNQPZYOPSUFZMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Isopropoxylation: The attachment of an isopropoxy group to the phenyl ring.

    Methanol Addition: The final step involves the addition of a methanol group to the phenyl ring.

The reaction conditions for these steps may vary, but they generally involve the use of appropriate reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The bromine, fluorine, or isopropoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Bromo-2-fluoro-3-isopropoxyphenyl)methanol
  • (5-Bromo-4-fluoro-2-methylaniline)
  • (5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane

Uniqueness

(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and isopropoxy groups attached to the phenyl ring, along with a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Eigenschaften

Molekularformel

C10H12BrFO2

Molekulargewicht

263.10 g/mol

IUPAC-Name

(5-bromo-3-fluoro-2-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C10H12BrFO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-4,6,13H,5H2,1-2H3

InChI-Schlüssel

CNQPZYOPSUFZMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1F)Br)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.